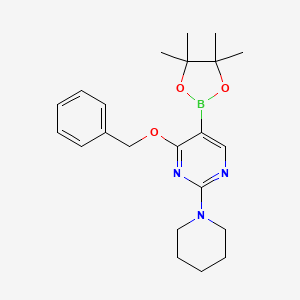

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester

描述

Chemical Structure and Key Features

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester (CAS: 1451391-24-4) is a boronic acid pinacol ester derivative featuring:

- A pyrimidine core substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅), a common protecting group for hydroxyl functionalities.

- A boronic acid pinacol ester moiety at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

Purity and Availability

The compound is commercially available with a purity of 95% (PN-9085, MFCD09839110) . Its stability under standard storage conditions and compatibility with transition-metal catalysis make it a valuable intermediate in medicinal chemistry and materials science.

属性

IUPAC Name |

4-phenylmethoxy-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLLWMKVHJIABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of the 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group of the this compound is transferred from boron to palladium .

Biochemical Pathways

The this compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . The downstream effect of this pathway is the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of the this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the creation of chemically differentiated fragments .

Action Environment

The action of the this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the this compound belongs, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .

生物活性

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester (CAS No. 1309980-72-0) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 313.16 g/mol. Its structure includes a piperidine ring, a pyrimidine moiety, and a boronic acid functional group, which are significant for its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with various biological targets, particularly in the context of enzyme inhibition and drug design. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for the activity of many enzymes. This property is exploited in the development of inhibitors for proteases and other enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit serine proteases by forming a stable complex with the enzyme's active site.

- Targeting Cancer Pathways : Compounds like this are being explored for their potential to disrupt cancer cell signaling pathways by inhibiting key enzymes involved in tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings from various research articles:

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited a specific serine protease involved in inflammatory responses. The IC50 value was determined to be 50 µM, indicating moderate potency as an inhibitor.

- Anticancer Activity : In another investigation focusing on various cancer cell lines, the compound exhibited significant cytotoxic effects, achieving up to 70% inhibition of cell proliferation at a concentration of 100 µM. This suggests potential as an anticancer agent.

- Mechanistic Insights : Research into the kinetic properties revealed that this compound acts as a competitive inhibitor against its target enzyme, providing insights into its mechanism of action and supporting further development for therapeutic applications.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, its toxicity profile requires careful evaluation. Standard safety protocols should be followed when handling boronic acids due to their potential irritant properties.

相似化合物的比较

Structural Analogues with Pyridine vs. Pyrimidine Cores

Substituent Variations: Piperidine vs. Piperazine/Imidazole

Synthetic Utility :

Piperidine-containing derivatives are preferred for reactions requiring mild conditions, while Boc-protected piperazine analogues are tailored for stepwise functionalization in multi-step syntheses .

Boronic Acid Pinacol Ester Derivatives with Aromatic Modifications

Comparative Stability: Benzyloxy groups are stable under basic conditions but require hydrogenolysis for deprotection, whereas Cbz groups are cleaved under acidic conditions .

Physicochemical and Spectroscopic Properties

NMR Data :

- The target compound’s ¹H NMR would show a singlet for pinacol methyl groups at δ ~1.38, similar to other pinacol esters .

- The benzyloxy group’s aromatic protons resonate at δ ~7.3–7.5, distinct from electron-withdrawing substituents (e.g., nitro groups in 4-nitrophenylboronic acid pinacol ester, δ ~8.2) .

Reactivity with H₂O₂ :

Benzyloxy-substituted boronic esters exhibit slower oxidation kinetics compared to electron-deficient analogues (e.g., 4-nitrophenyl derivatives), as electron-donating groups stabilize the boronate intermediate .

Commercial Availability and Purity

Cost-Effectiveness : The target compound’s mid-range purity (95%) makes it suitable for exploratory synthesis, while higher-purity analogues (e.g., 99% in ) are prioritized for preclinical studies .

准备方法

Starting Materials and Key Intermediates

Pyrimidine derivatives with halogen substituents (e.g., 5-chloropyrimidine or 5-bromopyrimidine) serve as primary substrates for borylation.

Piperidine or piperidine derivatives are introduced via nucleophilic substitution or Buchwald–Hartwig amination to the 2-position of the pyrimidine.

Benzyl alcohol or benzyl halides are used to install the benzyloxy group at the 4-position.

Representative Synthetic Route

Based on the synthesis principles outlined in related pyrazolo[1,5-a]pyrimidine derivatives and boronic acid pinacol esters, a plausible synthetic sequence for 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine core preparation | Starting from substituted pyrimidines | Formation of halogenated pyrimidine intermediate |

| 2 | Nucleophilic substitution or Buchwald–Hartwig amination | Piperidine, base (e.g., K2CO3), Pd catalyst, inert atmosphere | Introduction of piperidine at 2-position |

| 3 | Etherification | Benzyl alcohol or benzyl bromide, base (e.g., NaH), solvent (DMF) | Installation of benzyloxy group at 4-position |

| 4 | Palladium-catalyzed borylation (Miyaura borylation) | Bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (dioxane), heating | Formation of boronic acid pinacol ester at 5-position |

Reaction Conditions and Catalysts

Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed for borylation and amination steps.

Bases: Triethylamine, potassium acetate, or sodium carbonate are used to facilitate substitution and borylation.

Solvents: Polar aprotic solvents like dioxane, DMF, or toluene are preferred to dissolve reactants and support catalytic cycles.

Temperature: Reactions are typically conducted at elevated temperatures (80–110 °C) under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

Purification and Yield Optimization

Purification is achieved by crystallization, column chromatography, or recrystallization from suitable solvents.

Yields for each step vary but generally range from 60% to 90%, with the overall yield depending on reaction optimization.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Buchwald–Hartwig Amination | Method Using Direct Nucleophilic Substitution | Notes |

|---|---|---|---|

| Catalyst | Pd-based (e.g., Pd2(dba)3, Pd(PPh3)4) | Usually no catalyst or basic conditions | Amination requires catalyst; substitution may not |

| Reaction Temperature | 80–110 °C | 50–80 °C | Amination requires higher temperature |

| Selectivity | High | Moderate | Amination offers better regioselectivity |

| Yield | 70–90% | 50–70% | Amination generally provides higher yield |

| Functional Group Tolerance | Broad | Limited | Amination tolerates diverse groups |

Research Findings and Optimization Insights

Catalyst Loading: Low palladium catalyst loading (1–3 mol%) is sufficient for effective borylation, reducing cost and metal contamination.

Base Selection: Triethylamine and potassium acetate have been found effective in facilitating the borylation step with minimal side reactions.

Solvent Effects: Dioxane and 2-methyltetrahydrofuran provide good solubility and reaction rates for borylation.

Reaction Time: Extended reaction times (12–24 hours) at elevated temperatures improve conversion but require careful monitoring to avoid decomposition.

Environmental and Economic Considerations: Methods employing inexpensive starting materials and fewer steps are preferred for industrial scalability.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification (benzyloxy group) | Benzyl bromide, NaH, DMF | 60–80 | 6–12 | 75–85 | Requires dry conditions |

| Piperidine substitution | Piperidine, Pd catalyst, base | 80–110 | 12–24 | 70–90 | Inert atmosphere necessary |

| Borylation (pinacol ester formation) | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane | 80–90 | 12 | 80–90 | Sensitive to moisture and air |

| Purification | Crystallization or chromatography | Ambient | - | - | Critical for product purity |

This detailed overview of preparation methods for this compound integrates knowledge from palladium-catalyzed cross-coupling chemistry, nucleophilic substitution, and etherification reactions. The synthesis demands precise control of reaction conditions, catalyst choice, and purification to achieve high yields and product purity suitable for medicinal chemistry applications.

常见问题

Q. What are the primary synthetic routes for preparing 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation : Introduction of the boronic ester group using pinacol borane under Pd catalysis.

- Functionalization : Coupling of the pyrimidine core with a piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination.

- Protection/Deprotection : Use of benzyloxy groups for hydroxyl protection, followed by deprotection under hydrogenolysis or acidic conditions .

- Purification : Column chromatography or recrystallization, with LCMS (Liquid Chromatography-Mass Spectrometry) to confirm purity and molecular weight .

Q. How is the structural integrity of this boronic ester validated in synthetic workflows?

Analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography (if crystalline): Resolves 3D conformation and boron coordination geometry.

- HPLC-PDA : Assesses purity (>95% typically required for research-grade material) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : As a boronic acid precursor for protease inhibitors (e.g., targeting viral or cancer-related enzymes).

- Materials Science : Building block for organic electronic materials due to its π-conjugated pyrimidine core.

- Chemical Biology : Probe for studying carbohydrate-binding proteins via boronate affinity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this boronic ester?

Critical factors include:

- Catalyst Selection : Pd(dppf)Cl or Pd(PPh) for electron-deficient aryl partners.

- Solvent System : 1,4-Dioxane/water mixtures (4:1 v/v) at 80–110°C under inert atmosphere.

- Base Choice : KCO or CsCO for pH control and side-reaction suppression.

- Stoichiometry : 1.2–1.5 equivalents of boronic ester relative to the electrophilic partner to drive reaction completion .

Q. What strategies resolve contradictory data in solubility or reactivity studies?

- Solubility Conflicts : Test in DMSO-d (polar aprotic) vs. THF (low polarity). If discrepancies persist, consider aggregation effects or boron hydrolysis.

- Reactivity Variability : Use kinetic studies (e.g., NMR) to monitor boronate stability under reaction conditions. Adjust protecting groups (e.g., switch pinacol to neopentyl glycol esters) if hydrolysis occurs .

Q. How does the benzyloxy group influence the compound’s stability and functional utility?

- Stability : The benzyloxy group enhances oxidative stability but may hinder solubility in aqueous systems.

- Functional Utility : Acts as a temporary protecting group for hydroxyl moieties, enabling selective deprotection for downstream modifications (e.g., glycosylation or phosphorylation) .

Q. What are the challenges in synthesizing analogs with modified piperidine or pyrimidine substituents?

- Steric Hindrance : Bulky substituents on piperidine may reduce coupling efficiency. Mitigate via microwave-assisted synthesis or flow chemistry.

- Electronic Effects : Electron-withdrawing groups on pyrimidine can deactivate the boronic ester. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) .

Methodological Considerations

Q. How to design experiments assessing boronate ester compatibility with sensitive functional groups?

- Compatibility Screening : Test against aldehydes, ketones, or amines under standard coupling conditions.

- Competitive Experiments : Compare reactivity with other boronic esters (e.g., trifluoroborate salts) to identify optimal substrates.

- In Situ Monitoring : Use NMR (if fluorinated analogs are used) or IR spectroscopy to track reaction progress .

Q. What analytical approaches differentiate boronic ester degradation products from desired intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。